molecular formula C22H27ClN4O4 B1228604 2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B1228604
M. Wt: 446.9 g/mol
InChI Key: XZHFWCWADXWVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide is a member of morpholines.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the metabolic pathways and enzymatic activities involved in processing similar compounds. This research is significant in understanding the biotransformation of chloroacetamides in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antimicrobial Evaluation

  • Another study focuses on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were found to have antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Gul et al., 2017).

Biodegradation Studies

  • A study on the biodegradation of Alachlor, a chloroacetanilide herbicide, identifies metabolic pathways and degradation products. Such research can aid in environmental risk assessments and the development of strategies for mitigating pollution (Lee & Kim, 2022).

Structural and Crystallographic Studies

  • Research on the crystal structures of similar acetamide compounds provides valuable information on molecular conformations and interactions, which is crucial in the design of new molecules with desired properties (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

properties

Product Name

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide

Molecular Formula

C22H27ClN4O4

Molecular Weight

446.9 g/mol

IUPAC Name

2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C22H27ClN4O4/c1-26(15-22(29)25-18-13-16(23)7-8-20(18)30-2)14-21(28)24-17-5-3-4-6-19(17)27-9-11-31-12-10-27/h3-8,13H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

XZHFWCWADXWVLL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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